![molecular formula C21H24ClF3N4O5S B1482566 2-nitro-N-[4-(4-propan-2-ylpiperazin-1-yl)sulfonylphenyl]-4-(trifluoromethyl)benzamide;hydrochloride CAS No. 2109450-40-8](/img/structure/B1482566.png)
2-nitro-N-[4-(4-propan-2-ylpiperazin-1-yl)sulfonylphenyl]-4-(trifluoromethyl)benzamide;hydrochloride
Overview
Description
RN 9893 hydrochloride is a potent and selective antagonist of the transient receptor potential vanilloid 4 (TRPV4) ion channel. This compound has shown significant selectivity for TRPV4 over other related ion channels such as TRPV1, TRPV3, and TRPM8 . The molecular formula of RN 9893 hydrochloride is C21H23F3N4O5S • HCl, and it has a molecular weight of 537.0 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of RN 9893 hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the core structure: The core structure is synthesized through a series of condensation and cyclization reactions.
Introduction of functional groups: Functional groups such as nitro, trifluoromethyl, and sulfonyl groups are introduced through nitration, trifluoromethylation, and sulfonylation reactions, respectively.
Final assembly: The final compound is assembled by coupling the core structure with the functional groups under controlled conditions.
Industrial Production Methods: Industrial production of RN 9893 hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction temperature and pressure: Optimized to enhance reaction rates and selectivity.
Catalysts and solvents: Selected to improve reaction efficiency and minimize by-products.
Purification: Techniques such as crystallization, filtration, and chromatography are used to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: RN 9893 hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
Pain Management
The inhibition of TRPV4 can lead to decreased pain perception. Research indicates that RN9893 HCl may be effective in models of inflammatory pain and neuropathic pain due to its specific action on TRPV4 channels.
Neurological Disorders
Given the piperazine moiety in its structure, RN9893 HCl may have potential applications in treating neurological disorders. Studies suggest that compounds with similar structures can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression.
Oncology
Preliminary studies indicate that RN9893 HCl may impact cancer cell proliferation pathways. The compound's structural components suggest interactions with signaling pathways associated with tumor growth and metastasis. Further research is needed to explore these effects in various cancer models.
Cardiovascular Research
The TRPV4 channel is also implicated in cardiovascular physiology. By blocking this channel, RN9893 HCl could be useful in studying vascular responses and the role of TRPV4 in hypertension and other cardiovascular conditions.
Case Study 1: Pain Models
In a study examining the effects of RN9893 HCl on inflammatory pain models, researchers found that administration of the compound significantly reduced pain responses compared to control groups. This effect was attributed to the selective inhibition of TRPV4 channels, which are activated during inflammatory processes.
Case Study 2: Cancer Cell Proliferation
Another study investigated the effects of RN9893 HCl on cancer cell lines. Results indicated that treatment with the compound resulted in a marked decrease in cell viability and proliferation rates. Molecular docking studies suggested strong binding affinities with proteins involved in cell cycle regulation.
Mechanism of Action
RN 9893 hydrochloride exerts its effects by selectively binding to the TRPV4 ion channel, thereby inhibiting its activity. The compound blocks the ion channel by preventing the influx of calcium ions, which are crucial for TRPV4-mediated signaling pathways. This inhibition leads to a reduction in TRPV4 activity, which can modulate various physiological processes such as pain perception, inflammation, and vascular function .
Comparison with Similar Compounds
RN 9893 hydrochloride is unique in its high selectivity and potency for the TRPV4 ion channel compared to other similar compounds. Some similar compounds include:
GSK2193874: Another TRPV4 antagonist with lower selectivity.
HC-067047: A TRPV4 antagonist with different binding affinity and selectivity profile.
RN1734: A TRPV4 antagonist with distinct chemical structure and selectivity.
RN 9893 hydrochloride stands out due to its superior selectivity and potency, making it a valuable tool for research and potential therapeutic applications.
Biological Activity
The compound 2-nitro-N-[4-(4-propan-2-ylpiperazin-1-yl)sulfonylphenyl]-4-(trifluoromethyl)benzamide; hydrochloride (CAS No. 1803003-68-0) is a complex organic molecule with significant implications in pharmaceutical research. Its unique structural features, including a nitro group, sulfonyl group, and trifluoromethyl group, suggest potential biological activities that warrant detailed investigation.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 500.5 g/mol. The presence of various functional groups enhances its reactivity and potential interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₈ClF₃N₄O₃S |
Molecular Weight | 455.5 g/mol |
CAS Number | 1803003-68-0 |
IUPAC Name | 2-nitro-N-[4-(4-propan-2-ylpiperazin-1-yl)sulfonylphenyl]-4-(trifluoromethyl)benzamide |
InChI | InChI=1S/C21H23F3N4O5S/... |
The biological activity of this compound is primarily attributed to its structural components:
- Nitro Group : Can undergo reduction to form amines, potentially interacting with various biological pathways.
- Sulfonamide Moiety : Engages in nucleophilic substitution reactions, which may influence enzyme activity.
- Trifluoromethyl Group : Enhances lipophilicity, affecting membrane permeability and receptor interactions.
Biological Activity
Preliminary studies indicate that this compound may exhibit significant activity in both oncology and neurology. Its potential interactions include:
- Cancer Cell Proliferation : The compound's structure suggests it may inhibit pathways involved in tumor growth.
- Neurotransmitter Modulation : The piperazine ring is often linked to neuroactive compounds, indicating possible applications in treating neurological disorders.
Case Studies
- In Vitro Studies : Initial tests have shown that the compound displays cytotoxic effects against specific cancer cell lines. For instance, it was evaluated using MTT assays, revealing varying degrees of inhibition depending on the concentration used.
- Molecular Docking Studies : Computational analyses have been conducted to predict binding affinities with various receptors. These studies provide insights into how the compound could interact at the molecular level with targets relevant to cancer therapy and neurological conditions.
Comparative Analysis
The uniqueness of this compound lies in its combination of functional groups, which may enhance its pharmacological profile compared to similar compounds. Below is a comparison table highlighting other related compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N-[4-(4-propan-2-ylpiperazin-1-yl)sulfonylphenyl]-4-(trifluoromethyl)benzamide | Sulfonamide and piperazine | Lacks nitro group |
1-[bis(4-fluorophenyl)methyl]-4-[2-(3-methoxyphenyl)methyl]piperazine | Piperazine and aromatic rings | Different substituents |
5-(dimethylamino)-1,3-benzodioxole | Contains dioxole and amine | Lacks sulfonamide and trifluoromethyl groups |
Properties
IUPAC Name |
2-nitro-N-[4-(4-propan-2-ylpiperazin-1-yl)sulfonylphenyl]-4-(trifluoromethyl)benzamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N4O5S.ClH/c1-14(2)26-9-11-27(12-10-26)34(32,33)17-6-4-16(5-7-17)25-20(29)18-8-3-15(21(22,23)24)13-19(18)28(30)31;/h3-8,13-14H,9-12H2,1-2H3,(H,25,29);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUOUAGDTULBRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClF3N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101336746 | |
Record name | RN-9893 HCl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101336746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2109450-40-8 | |
Record name | RN-9893 HCl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101336746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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